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Ethyl Octanoate - d5

Cat. No.: B1162987
M. Wt: 177.295
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Principles of Stable Isotope Effects and Their Utility in Molecular Science

Isotopes are variants of a particular chemical element that have the same number of protons but differ in the number of neutrons in their nucleus. usgs.gov This difference in neutron number results in a difference in atomic mass. usgs.gov The primary principle behind the utility of stable isotopes in molecular science is the kinetic isotope effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.orgnumberanalytics.com

This effect arises because the mass of an atom influences its vibrational frequency in a chemical bond. mmcmodinagar.ac.in A heavier isotope, such as deuterium (B1214612) (²H), forms a stronger bond and has a lower vibrational frequency compared to its lighter counterpart, protium (B1232500) (¹H). mmcmodinagar.ac.in Consequently, more energy is required to break a bond to a heavier isotope, which can lead to a slower reaction rate. wikipedia.orgmmcmodinagar.ac.in

The magnitude of the KIE can provide profound insights into reaction mechanisms. numberanalytics.com A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org Conversely, a secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond cleavage, yet it still influences the reaction rate through more subtle electronic and steric effects. wikipedia.orglibretexts.org

The study of these isotope effects allows researchers to:

Elucidate the step-by-step sequence of a chemical reaction. numberanalytics.com

Determine the structure of the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.com

Distinguish between different possible reaction pathways. wikipedia.org

Strategic Design and Significance of Deuterated Small Molecules in Contemporary Research

Deuterium (D or ²H), a stable isotope of hydrogen, has become a particularly important tool in modern research. symeres.comsciencecoalition.org The strategic incorporation of deuterium into small molecules, a process known as deuteration, offers several advantages. cjph.com.cnresearchgate.net Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, replacing hydrogen with deuterium at a metabolically vulnerable site in a drug molecule can slow down its breakdown by enzymes in the body. symeres.comnih.gov

This "deuterium switch" can lead to:

Improved Pharmacokinetic Profiles: Slower metabolism can result in a longer drug half-life, allowing for less frequent dosing. symeres.comacs.org

Enhanced Safety and Efficacy: By reducing the formation of potentially toxic metabolites, the safety profile of a drug can be improved. sciencecoalition.orgnih.gov

Beyond pharmaceuticals, deuterated molecules are invaluable in a variety of research applications:

Metabolic Pathway Tracing: Following the path of deuterated compounds through biological systems helps to map out complex metabolic networks. simsonpharma.com

Internal Standards in Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative analysis because they have nearly identical chemical properties to their non-deuterated counterparts but are easily distinguishable by their mass. acs.orgthalesnano.com

NMR Spectroscopy: Deuterium labeling can simplify complex NMR spectra, aiding in the determination of molecular structures. simsonpharma.comthalesnano.com

The synthesis of deuterated compounds can be achieved through several methods, including the use of deuterated starting materials, direct hydrogen-deuterium exchange reactions, or metal-catalyzed hydrogenation with deuterium gas. simsonpharma.comthalesnano.com

Overview of Ethyl Octanoate-d5 as a Precision Probe in Analytical and Mechanistic Investigations

Ethyl octanoate (B1194180) is a fatty acid ester found in many fruits and alcoholic beverages, contributing to their characteristic fruity and floral aromas. wikipedia.orgscentree.co Its deuterated analog, Ethyl Octanoate-d5, is a synthetically produced molecule where five hydrogen atoms in the ethyl group have been replaced with deuterium atoms. clearsynth.com This specific labeling makes it a highly valuable tool in analytical chemistry and mechanistic studies.

The primary application of Ethyl Octanoate-d5 is as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS). vulcanchem.comresearchgate.net When analyzing complex mixtures like wine or other food products for the presence and quantity of flavor compounds like ethyl octanoate, adding a known amount of Ethyl Octanoate-d5 to the sample allows for more accurate and precise quantification. researchgate.netresearchgate.net This is because the deuterated standard behaves almost identically to the natural compound during sample preparation and analysis, but its higher mass allows it to be separately detected and measured by the mass spectrometer. mdpi.com

In metabolic research, Ethyl Octanoate-d5 can be used to study the enzymatic processes involved in the formation and breakdown of esters. nih.govresearchgate.netresearchgate.net By tracking the fate of the deuterated ethyl group, researchers can gain insights into the mechanisms of esterification and hydrolysis reactions in biological systems, such as those occurring during fermentation by yeast in wine production. nih.govoup.com

Below is a table summarizing the physicochemical properties of Ethyl Octanoate and its deuterated analog, Ethyl Octanoate-d5.

PropertyEthyl OctanoateEthyl Octanoate-d5
Chemical Formula C₁₀H₂₀O₂C₁₀H₁₅D₅O₂
Molar Mass 172.27 g/mol scentree.co~177.30 g/mol
Boiling Point 208 °C wikipedia.orgNot precisely documented, but expected to be very similar to the non-deuterated form.
Density 0.86 g/cm³ scentree.coNot precisely documented, but expected to be slightly higher than the non-deuterated form.
Appearance Colorless liquid wikipedia.orgscentree.coColorless liquid
Odor Fruity, floral wikipedia.orgFruity, floral

Note: The molar mass of Ethyl Octanoate-d5 is an approximation. The precise value can vary slightly based on the isotopic purity of the deuterium used in its synthesis.

Properties

Molecular Formula

C10H15D5O2

Molecular Weight

177.295

Purity

95% min.

Synonyms

Ethyl octanoate - d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Integrity of Ethyl Octanoate D5

Strategies for Site-Selective Deuteration and Isotopic Incorporation

The introduction of deuterium (B1214612) into the ethyl group of ethyl octanoate (B1194180) is the primary goal in the synthesis of Ethyl Octanoate-d5. This is typically achieved through two main strategies: direct hydrogen-deuterium exchange on the non-deuterated parent molecule, or more commonly, by building the molecule from already deuterated starting materials (a de novo synthesis).

Direct Hydrogen-Deuterium Exchange Approaches

Direct hydrogen-deuterium (H-D) exchange involves the replacement of hydrogen atoms with deuterium atoms on a pre-existing ethyl octanoate molecule. This can be a challenging approach for selectively deuterating the ethyl group without affecting the octanoyl chain. However, various catalytic and non-catalytic methods exist for H-D exchange on organic molecules.

Catalytic H-D exchange is a powerful technique for introducing deuterium into organic molecules. For esters like ethyl octanoate, this can be achieved under acidic or basic conditions, or through the use of metal catalysts.

Acid-Catalyzed Exchange: This method typically employs a strong acid catalyst and a deuterium source, such as deuterated water (D₂O). The process involves the protonation (or deuteration) of the carbonyl oxygen, which can facilitate exchange at adjacent positions. However, for selectively deuterating the ethyl group, this method is less common due to the potential for exchange at the α-position of the octanoyl chain and the risk of ester hydrolysis.

Base-Catalyzed Exchange: Base-catalyzed exchange, using a base like potassium carbonate in a deuterated solvent, can also promote H-D exchange. This approach generally favors the deprotonation of more acidic protons, such as those α to the carbonyl group, making it less suitable for selective deuteration of the ethyl moiety.

Metal-Catalyzed Exchange: Heterogeneous catalysts, such as platinum-group metals on a carbon support (e.g., Pd/C or Pt/C), are effective for H-D exchange reactions. researchgate.netresearchgate.net These reactions are often carried out in D₂O under a hydrogen (or deuterium) atmosphere. researchgate.net For instance, platinum on carbon has been used to catalyze H-D exchange in the presence of D₂O. researchgate.net While highly efficient for aromatic systems and other specific positions, achieving site-selectivity on the ethyl group of an aliphatic ester without affecting the fatty acid chain requires carefully controlled conditions. For related aldehydes like octanal, palladium-on-carbon (Pd/C) has been used to catalyze direct H-D exchange with D₂ gas, though this requires high-pressure reactors.

The following table summarizes typical conditions for catalytic H-D exchange, though not specifically for Ethyl Octanoate-d5, they provide a general indication of the parameters involved.

CatalystDeuterium SourceTemperature (°C)Time (h)
H₂SO₄D₂O80–10024–72
K₂CO₃D₂O7036
Pd/CD₂ gas50–60Not specified

Table 1: General Conditions for Catalytic H-D Exchange on Related Carbonyl Compounds.

Deuterated solvents and reagents are fundamental to isotopic labeling through H-D exchange.

Deuterated Water (D₂O): Commonly known as heavy water, D₂O is the most common and cost-effective source of deuterium for H-D exchange reactions. researchgate.netnih.gov In both acid- and base-catalyzed protocols, D₂O serves as the deuterium donor to replace labile hydrogen atoms. An excess of D₂O is typically used to drive the equilibrium towards the deuterated product.

Deuterated Ethanol (B145695) (C₂D₅OD or CH₃CD₂OD): In base-catalyzed exchange reactions, a deuterated alcohol like ethanol-d6 (B42895) can be used as the solvent and deuterium source. This can be particularly useful for improving the solubility of the organic substrate.

Deuterated Acids and Bases: Deuterated acids (e.g., DCl, D₂SO₄) and bases (e.g., NaOD) can be used as catalysts to initiate the exchange process without introducing protium (B1232500) (¹H) into the reaction mixture.

Catalytic and Non-Catalytic Deuteration Protocols

De Novo Synthesis from Deuterated Precursors

The most direct and common method for synthesizing Ethyl Octanoate-d5 with high isotopic purity and positional specificity is through de novo synthesis. This approach involves the standard Fischer-Speier esterification reaction, but utilizes a deuterated precursor for the ethyl group. vulcanchem.comscentree.co

The synthesis is a straightforward acid-catalyzed esterification of octanoic acid with deuterated ethanol:

Octanoic Acid + Ethanol-d6 → Ethyl Octanoate-d5 + Water

In this reaction, commercially available ethanol-d6 (CD₃CD₂OH) is used. The five deuterium atoms on the ethyl group of the alcohol are incorporated into the final ester product, while the hydroxyl deuteron (B1233211) is lost as part of the water molecule formed during the reaction. This method ensures that the deuterium atoms are located exclusively on the ethyl group, resulting in the desired Ethyl Octanoate-d5 isotopologue. This is the preferred industrial method for producing high-purity Ethyl Octanoate-d5 for use as an internal standard, with reported isotopic purities often exceeding 98-99%. vulcanchem.comoup.com

Alternatively, though less common for producing Ethyl Octanoate-d5 specifically, the octanoyl chain could be built up from smaller deuterated precursors. Studies have shown that organisms can synthesize fatty acids de novo from labeled acetate (B1210297), and these fatty acids can then be elongated. vims.edu This principle could be applied in a laboratory setting, starting with deuterated acetyl-CoA and elongating it to form deuterated octanoic acid, which would then be esterified with non-deuterated ethanol. However, for the specific target of Ethyl Octanoate-d5, deuterating the ethanol portion is far more direct.

Rigorous Spectroscopic and Chromatographic Validation of Deuterium Enrichment

Following synthesis, it is crucial to verify the isotopic enrichment, purity, and the specific location of the deuterium atoms within the molecule. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Advanced Mass Spectrometry (MS) Techniques for Isotopic Purity and Positional Specificity

Mass spectrometry is the primary tool for confirming the successful synthesis of Ethyl Octanoate-d5 and determining its isotopic purity. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical setup. researchgate.netresearchgate.netmdpi.com

Principle of Isotopic Purity Determination: The mass of a deuterium atom (2.014 amu) is greater than that of a protium atom (1.008 amu). Therefore, the molecular weight of Ethyl Octanoate-d5 will be higher than that of its non-deuterated counterpart. By analyzing the mass spectrum, the relative abundance of the d5-labeled molecule compared to molecules with fewer deuterium atoms (d0 to d4) can be determined. The isotopic purity is typically expressed as the percentage of the d5 species relative to all other isotopologues. For use as an internal standard, an isotopic purity of >98% is generally required. vulcanchem.com

Positional Specificity: High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps to confirm the elemental composition. Fragmentation analysis (MS/MS) can further confirm the location of the deuterium atoms. In the mass spectrum of ethyl octanoate, characteristic fragments corresponding to the ethyl group and the octanoyl chain are observed. For Ethyl Octanoate-d5, the fragments containing the ethyl group will show a mass shift corresponding to the five deuterium atoms, confirming that the labeling is in the desired position. For example, in the quantification of ethyl octanoate in wine and whiskey analysis, specific ions are monitored. For the non-deuterated compound, the ion at m/z 57 is sometimes used for quantification. researchgate.netmdpi.com The corresponding fragment in the d5-labeled standard would be expected at a higher m/z value.

The following table shows an example of ions that can be monitored in a GC-MS analysis for ethyl octanoate and its deuterated standard.

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Ethyl Octanoate8860, 101
Ethyl Octanoate-d59365, 106

Table 2: Example of Mass Spectrometry Ions for the Analysis of Ethyl Octanoate and its d5-Labeled Internal Standard. The specific ions and their relative intensities are used to confirm the identity and purity of the compounds.

In addition to GC-MS, electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is another powerful technique for the rapid characterization of the isotopic purity of deuterated compounds. laffort.com

High-Resolution Mass Spectrometry (HRMS) for Isotopologue Distribution Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the type, quantity, and arrangement of atoms. measurlabs.com It operates on the principle that certain atomic nuclei, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at specific frequencies. libretexts.org This technique is non-destructive and provides a wealth of structural information.

Quantitative NMR (qNMR) is a specialized application that allows for the precise measurement of the concentration of substances. mdpi.com It relies on the direct relationship between the NMR signal intensity and the number of contributing nuclei. mdpi.com For Ethyl Octanoate-d5, both proton (¹H) NMR and deuterium (²H) NMR are employed to assess the degree of deuterium incorporation.

¹H NMR can quantify the reduction in signal intensity at specific proton sites that have been replaced by deuterium. Conversely, ²H NMR directly detects the deuterium nuclei. magritek.com A combined ¹H and ²H NMR approach has been shown to be a robust method for accurately determining the isotopic abundance of deuterated compounds, sometimes yielding more accurate results than traditional ¹H NMR or mass spectrometry methods. wiley.com For highly deuterated compounds, where residual proton signals are weak, ²H NMR is particularly advantageous. sigmaaldrich.com The ERETIC method, which uses an electronically generated reference signal, can be employed in quantitative ²H NMR to minimize acquisition time without sacrificing precision in determining deuterium-to-hydrogen ratios at different molecular sites. nih.gov

Table 1: Comparison of NMR Techniques for Deuterium Incorporation Assessment

NMR TechniquePrincipleAdvantages for Ethyl Octanoate-d5 Analysis
Quantitative ¹H NMR Measures the signal from remaining protons.Provides information on the degree of deuteration by observing the decrease in proton signals at specific sites.
Quantitative ²H NMR Directly measures the signal from deuterium nuclei.Offers direct quantification of deuterium at each labeled position, highly effective for compounds with high isotopic enrichment. sigmaaldrich.com

While one-dimensional (1D) NMR provides fundamental structural data, complex molecules often require more advanced techniques for unambiguous structural assignment. Two-dimensional (2D) NMR experiments spread the NMR signals across two frequency axes, which helps to resolve overlapping peaks and reveal correlations between different nuclei. rsc.orgbitesizebio.com

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with directly attached heteronuclei, such as ¹³C. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the molecule's three-dimensional structure. rsc.org

For Ethyl Octanoate-d5, these multidimensional techniques are invaluable for unequivocally confirming the molecular structure and ensuring that the deuterium labeling has not induced any unintended structural changes. By providing a complete picture of the covalent bonding and spatial arrangement of atoms, these methods complement the findings from mass spectrometry and 1D NMR. rsc.orgipb.pt

Quantitative 1H NMR and 2H NMR for Deuterium Incorporation Assessment

Chromatographic Methodologies for Compound Purity and Isotopic Integrity

Chromatography is a fundamental separation technique used to isolate and purify components from a mixture. news-medical.net It is essential for assessing the chemical purity of Ethyl Octanoate-d5, ensuring it is free from starting materials, by-products, or other contaminants. When coupled with mass spectrometry, it also provides a powerful tool for verifying isotopic integrity. elementar.com

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely used separation methods that differ based on the state of the mobile phase. news-medical.net

Gas Chromatography (GC): In GC, the mobile phase is an inert gas, and the technique is suitable for volatile or semi-volatile compounds that can be vaporized without decomposition. iltusa.com Ethyl octanoate is a volatile ester, making GC an ideal technique for its analysis. GC is often coupled with a mass spectrometer (GC-MS) to identify and quantify the separated components. iltusa.com This allows for the assessment of both chemical purity and, with a high-resolution detector, isotopic purity.

Liquid Chromatography (LC): LC utilizes a liquid mobile phase to separate components of a mixture. iltusa.com It is particularly useful for non-volatile or thermally unstable compounds. iltusa.com For analysis of esters like ethyl octanoate, reversed-phase LC is common. When coupled with mass spectrometry (LC-MS), it provides a robust platform for analyzing complex mixtures. nih.gov LC-MS is especially powerful for quantitative studies using isotopically labeled standards like Ethyl Octanoate-d5. escholarship.org

The choice between GC and LC depends on the specific analytical goals, but both serve the critical function of separating Ethyl Octanoate-d5 from any potential impurities, thereby allowing for an accurate assessment of its purity prior to its use as an internal standard. news-medical.netiltusa.com

Table 2: Chromatographic Methods for Purity Analysis

Chromatographic MethodMobile PhaseTypical Application for Ethyl Octanoate-d5
Gas Chromatography (GC) Inert Gas (e.g., Helium)Purity assessment, separation of volatile impurities. Ideal for direct analysis of the volatile ester. iltusa.com
Liquid Chromatography (LC) Liquid SolventPurity assessment, analysis in complex matrices when used as an internal standard in LC-MS methods. iltusa.comnih.gov
Chromatographic Deuteration Effects and Mitigation Strategies

The substitution of hydrogen with deuterium in ethyl octanoate-d5 introduces subtle yet significant changes in its physicochemical properties, leading to observable chromatographic isotope effects. The primary effect is a difference in retention time between the deuterated compound and its non-deuterated (protiated) analog, ethyl octanoate.

This phenomenon, known as the kinetic isotope effect, arises because the carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond. In reversed-phase liquid chromatography (RP-LC), this stronger bond can lead to slightly weaker van der Waals interactions with the nonpolar stationary phase, often resulting in the deuterated compound eluting marginally earlier than the protiated version. nih.gov Conversely, in gas chromatography (GC), the lower polarizability of the C-D bond can also lead to reduced retention times. While this retention time shift is typically small, it is a critical consideration in analytical methods aiming for high accuracy and precision.

Research Findings:

Studies utilizing deuterated internal standards, including ethyl octanoate-d5, for quantitative analysis in complex matrices like wine, implicitly acknowledge this effect. researchgate.net The very use of a deuterated analog as an internal standard is the primary strategy to mitigate potential quantification errors arising from sample preparation, injection variability, and matrix effects. nih.gov Because the deuterated standard co-elutes very closely with the target analyte, it experiences nearly identical chromatographic conditions and matrix-induced signal suppression or enhancement in the mass spectrometer, thereby providing a reliable basis for quantification.

Mitigation Strategies:

Effective mitigation of chromatographic deuteration effects is crucial for accurate quantitative analysis. The following strategies are employed:

Stable Isotope-Labeled Internal Standard (SIL-IS): The most common and effective strategy is the use of ethyl octanoate-d5 itself as an internal standard for the quantification of native ethyl octanoate. acanthusresearch.com This approach ensures that any variations during the analytical process affect both the analyte and the standard similarly.

Chromatographic Optimization: Fine-tuning the chromatographic method can help manage the separation between the analyte and the internal standard. Adjusting the temperature ramp in GC or the gradient profile in LC can modify the retention behavior to ensure the peaks are well-resolved from interferences yet still elute closely enough to provide accurate correction. chromatographyonline.com

High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) can easily distinguish between the analyte and the deuterated standard based on their mass difference, making complete chromatographic co-elution less critical.

Table 1: Mitigation Strategies for Chromatographic Isotope Effects

StrategyPrincipleApplication Notes
Use as a Stable Isotope-Labeled Internal Standard (SIL-IS)The deuterated standard mimics the behavior of the analyte, compensating for variations in sample processing and analysis.This is the standard practice in quantitative mass spectrometry for ethyl octanoate. researchgate.net
Chromatographic Method AdjustmentModifying parameters like temperature programs (GC) or mobile phase gradients (LC) to optimize the separation and peak shape.Helps to minimize bias by ensuring the analyte and standard elute in a region free from significant matrix effects. chromatographyonline.com
Use of High-Resolution Mass Spectrometry (HRMS)Provides sufficient mass separation to distinguish between the analyte and the d5-standard, even if they are not perfectly separated chromatographically.Reduces the reliance on perfect chromatographic co-elution for accurate quantification. thermofisher.com

Stability and Long-Term Isotopic Fidelity of Ethyl Octanoate-d5 in Research Environments

The utility of ethyl octanoate-d5 as an internal standard is contingent upon its chemical stability and the integrity of its deuterium label over time. Two primary factors can compromise its fidelity: chemical degradation and isotopic exchange.

Chemical Stability:

As an ester, ethyl octanoate-d5 is susceptible to hydrolysis, which breaks the ester bond to form octanoic acid and d5-ethanol. This reaction is catalyzed by both acid and base and is temperature-dependent. rameywine.comacs.org Research on the hydrolysis of ethyl esters shows that the rate is minimal in neutral or slightly acidic conditions (pH 3-6), which are typical for many sample matrices and chromatographic mobile phases. rameywine.com However, exposure to strongly acidic or alkaline conditions, especially at elevated temperatures, can accelerate degradation and compromise the concentration of the standard. Therefore, proper storage and handling are essential. Studies recommend storing stock solutions of deuterated standards, including ethyl octanoate-d5, in an appropriate solvent like ethanol at very low temperatures (e.g., -80 °C) to minimize degradation. nih.gov

Isotopic Fidelity (H/D Exchange):

Isotopic fidelity refers to the stability of the deuterium labels on the molecule. The loss of deuterium via exchange with protons from the solvent (known as back-exchange) would alter the mass of the standard and invalidate its use. The deuterium atoms in ethyl octanoate-d5 are located on the ethyl group, where they are bonded to carbon atoms. These C-D bonds are generally stable and not prone to exchange under typical analytical conditions. acanthusresearch.com

However, the risk of back-exchange increases under certain conditions, particularly in liquid chromatography mass spectrometry (LC-MS) involving protic solvents and elevated temperatures. chromatographyonline.com Extensive research in the field of hydrogen-deuterium exchange mass spectrometry (HDX-MS) has established protocols to prevent this phenomenon. Key strategies include maintaining a low pH (around 2.5-3.0) and, most importantly, performing chromatographic separations at sub-zero temperatures (0 °C down to -30 °C). nih.govresearchgate.net These "quench" conditions effectively halt the exchange reaction, preserving the isotopic label throughout the analysis. chromatographyonline.com While these measures are standard in HDX protein analysis, the principles are directly applicable to ensuring the isotopic fidelity of small molecule standards like ethyl octanoate-d5 during LC-MS analysis.

Table 2: Factors Affecting Stability and Fidelity of Ethyl Octanoate-d5

FactorRiskMitigation/Control MeasuresReference
Chemical StabilityHydrolysis of the ester bond to octanoic acid and d5-ethanol.Store in appropriate solvent (e.g., ethanol) at low temperatures (-20 °C to -80 °C). Avoid exposure to high/low pH and elevated temperatures. nih.govrameywine.comacs.org
Isotopic FidelityBack-exchange of deuterium for hydrogen from protic solvents.Maintain low pH (~2.5) and perform chromatography at sub-zero temperatures (0 °C or below) during LC-MS analysis. C-D bonds are generally stable in GC analysis. chromatographyonline.comnih.govresearchgate.net

Ethyl Octanoate D5 As a Quantitative Internal Standard in Advanced Analytical Chemistry

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in the quantification of chemical substances. wikipedia.org It is considered a reference method in quantitative analysis due to its ability to combine the sensitivity and selectivity of mass spectrometry with the precision afforded by the use of isotopically labeled internal standards. nih.govresearchgate.net

The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as the "spike" or internal standard, to the sample. wikipedia.orgontosight.ai This standard, such as ethyl octanoate-d5, is chemically identical to the analyte of interest but has a different mass due to the presence of stable isotopes (e.g., deuterium (B1214612), 13C, 15N). wuxiapptec.comtandfonline.com After the spike is thoroughly mixed and equilibrated with the sample, the mixture is analyzed by mass spectrometry. up.ac.zarsc.org The mass spectrometer measures the ratio of the naturally occurring analyte to the isotopically labeled internal standard. ontosight.ai By knowing the initial amount of the spike added and measuring this new isotope ratio, the original concentration of the analyte in the sample can be calculated with high accuracy. osti.gov

A key advantage of IDMS is its ability to correct for analyte losses that may occur during sample preparation and analysis. wuxiapptec.commusechem.com Since the isotopically labeled standard behaves almost identically to the native analyte during extraction, purification, and ionization, any loss of the analyte will be accompanied by a proportional loss of the internal standard. musechem.com This allows the ratio of their signals to remain constant, leading to a more accurate and reliable quantification. wuxiapptec.com This method is particularly valuable for complex matrices where complete recovery of the analyte is challenging. wikipedia.org

Method Development and Validation Utilizing Ethyl Octanoate-d5 for Accurate Quantification

The development and validation of analytical methods using ethyl octanoate-d5 as an internal standard are critical for ensuring accurate and reproducible quantitative results. The selection of a suitable internal standard is a pivotal step in this process, with stable isotope-labeled compounds like ethyl octanoate-d5 being the preferred choice due to their close physicochemical similarities to the analyte. monadlabtech.com

In Gas Chromatography-Mass Spectrometry (GC-MS), ethyl octanoate-d5 is employed to enhance the accuracy and precision of quantitative analysis. monadlabtech.com It serves as an internal standard, a known quantity of a compound added to both the sample and calibration standards. monadlabtech.com This allows for the normalization of variations that can occur during the analytical process, such as inconsistencies in injection volume or changes in detector response. monadlabtech.com

For instance, in the analysis of volatile compounds in wine, deuterated ethyl esters, including ethyl octanoate-d5, have been used as internal standards to ensure the specificity of the method. researchgate.net The use of a stable isotope-labeled internal standard is crucial for compensating for variations in sample preparation and instrument response, leading to more reliable quantification of analytes like ethyl octanoate (B1194180). monadlabtech.comresearchgate.net

Table 1: Example GC-MS Parameters for Analysis Utilizing Ethyl Octanoate-d5

Parameter Setting
GC Column DB-5 capillary column (60 m × 0.25 mm, 0.25 µm) researchgate.net
Injection Mode Splitless nih.gov
Injector Temperature 260 °C nih.gov
Oven Program Start at 40 °C (5 min), ramp to 230 °C at 6 °C/min nih.gov
Carrier Gas Helium nih.gov
MS Ionization Mode Electron Ionization (EI)

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table presents a compilation of typical parameters and does not represent a single specific study.

In Liquid Chromatography-Mass Spectrometry (LC-MS), ethyl octanoate-d5 is a valuable internal standard, particularly when dealing with complex biological matrices. wuxiapptec.com LC-MS is highly sensitive and selective, but it can be susceptible to matrix effects that alter the ionization efficiency of the target analyte. tandfonline.com Stable isotope-labeled internal standards (SIL-ISs) like ethyl octanoate-d5 are considered the gold standard for mitigating these effects. wuxiapptec.comtandfonline.com

Because SIL-ISs have nearly identical chemical and physical properties to the analyte, they co-elute during chromatographic separation and experience the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.comtandfonline.com This co-elution ensures that the ratio of the analyte signal to the internal standard signal remains accurate, even in the presence of significant matrix effects. wuxiapptec.com

For example, in the quantification of ethyl glucuronide (EtG) and ethyl sulfate (B86663) (EtS) in urine, deuterated internal standards (EtG-d5 and EtS-d5) are used to compensate for matrix effects and improve the accuracy of the LC-MS/MS method. unil.chlcms.czspectroscopyonline.com

Matrix effects, which manifest as ion suppression or enhancement, are a significant challenge in LC-MS and GC-MS analysis, particularly with electrospray ionization (ESI). tandfonline.comnih.gov These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, leading to inaccurate quantification. tandfonline.commusechem.com

The use of a stable isotope-labeled internal standard such as ethyl octanoate-d5 is the most effective way to compensate for these matrix effects. wuxiapptec.comtandfonline.comlgcstandards.com Because the SIL-IS is structurally and chemically almost identical to the analyte, it experiences the same interferences during ionization. wuxiapptec.comtandfonline.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects can be effectively normalized. wuxiapptec.com

Research has shown that while matrix effects can cause significant ion suppression, the use of a deuterated internal standard can effectively compensate for this, leading to accurate and reliable results. unil.ch It is important that the internal standard co-elutes precisely with the analyte for the compensation to be effective. lgcstandards.com

Application in Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays

Performance Characteristics and Quality Control for Quantitative Research Studies

To ensure the reliability and validity of quantitative research, it is essential to assess the performance characteristics of the analytical method and implement robust quality control (QC) measures. biopharmaservices.com

A crucial aspect of method validation is the assessment of its performance characteristics, including linearity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The linearity is typically evaluated by the coefficient of determination (R²). mdpi.com For example, a method for quantifying wine esters using deuterated internal standards demonstrated satisfactory linearity. researchgate.net

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that produces a signal-to-noise ratio of 3.

Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is often determined as the concentration that produces a signal-to-noise ratio of 10. For instance, a validated method for wine esters reported LOQ values ranging from 0.4 ng/L to 4 μg/L. researchgate.net In the analysis of ethyl glucuronide and ethyl sulfate, the LOQ was established at 100 ng/mL. thermofisher.com

Table 2: Representative Performance Characteristics of a Validated Method

Parameter Value Reference
Linearity (R²) > 0.99 lcms.cz
LOD 25 ng/mL thermofisher.com
LOQ 100 ng/mL thermofisher.com
Precision (RSD) < 15% researchgate.netthermofisher.com

| Accuracy (Recovery) | 85-115% | thermofisher.com |

This table provides an example of typical performance characteristics and is not specific to a single study involving ethyl octanoate-d5.

Table of Compounds Mentioned

Compound Name
2-methylbutan-1-ol
2-phenylethanol
3-ethoxypropanol
3-methylbutan-1-ol
4-methylpentan-2-ol
Acetaldehyde
Acetic acid
Acetoin
Butan-1-ol
Butan-2-ol
Butane-2,3-diol
Butyrolactone
Carbon-13
Decanoic acid
Deuterium
Diethyl malate
Diethyl succinate
Ethanal
Ethanol (B145695)
Ethyl acetate (B1210297)
Ethyl butyrate-d5
Ethyl cinnamate
Ethyl decanoate-d5
Ethyl glucuronide
Ethyl glucuronide-d5
Ethyl hexanoate
Ethyl hexanoate-d5
Ethyl lactate
Ethyl octanoate
Ethyl octanoate-d15
Ethyl octanoate-d5
Ethyl sulfate
Ethyl sulfate-d5
Furfuraldehyde
Hexan-1-ol
Hexanoic acid
Isoamyl acetate
Methanol
Nitrogen-15
Octanoic acid
Pentan-1-ol
Propan-1-ol

Evaluation of Precision, Accuracy, and Robustness

The reliability of an analytical method hinges on its precision, accuracy, and robustness. When employing Ethyl Octanoate-d5 as an internal standard, these parameters must be rigorously evaluated to ensure the data generated is valid and reproducible. Precision refers to the closeness of repeated measurements, accuracy denotes the proximity of a measured value to the true value, and robustness is the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Deuterated internal standards like Ethyl Octanoate-d5 are chosen because they are expected to mimic the behavior of the native analyte during sample preparation, extraction, and chromatographic analysis, thereby correcting for variations and improving precision and accuracy. clearsynth.comnebiolab.comacanthusresearch.com

A key application demonstrating the evaluation of these metrics is in the analysis of volatile esters in wine, where complex matrices are common. A study employing headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME-GC-MS) utilized synthesized Ethyl Octanoate-d5 as one of the internal standards to quantify 32 different esters. The method was validated across various wine types, including red, dry white, and sweet white wines, demonstrating its robustness in different matrices. researchgate.net The validation yielded satisfactory results for repeatability, reproducibility, and sensitivity. researchgate.net

The precision of the method was reported with relative standard deviations (RSD) for repeatability ranging from 1.8% to 11.2%, and for reproducibility from 1.5% to 15%. researchgate.net Accuracy, often assessed through recovery studies and the analysis of certified reference materials, was also found to be satisfactory. researchgate.net The sensitivity of the method was demonstrated by the limits of quantification (LOQ), which ranged from 0.4 ng/L to 4 µg/L for the various esters quantified. researchgate.net Another study analyzing pear aroma in wine also used (d5)-ethyl octanoate as an internal standard, underscoring its utility in flavor and fragrance analysis. semanticscholar.orgresearchgate.net

The following table summarizes the performance characteristics of an analytical method for wine esters that utilized Ethyl Octanoate-d5 as an internal standard.

Table 1: Method Validation Data Using Ethyl Octanoate-d5 as an Internal Standard for Wine Ester Analysis

Parameter Result Range Description Source
Repeatability (Precision) 1.8% < RSD < 11.2% The variation in measurements taken by a single person or instrument on the same item and under the same conditions. researchgate.net
Reproducibility (Precision) 1.5% < RSD < 15% The variation in measurements taken by different people or instruments on the same item or under different conditions. researchgate.net
Limit of Quantification (Sensitivity) 0.4 ng/L < LOQ < 4 µg/l The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. researchgate.net

| Matrices Validated In (Robustness) | Red, Dry White, Sweet White Wines | Demonstrates the method's applicability across different sample types. | researchgate.net |

This data illustrates that when properly validated, methods incorporating Ethyl Octanoate-d5 can achieve the high degree of precision, accuracy, and robustness required for complex quantitative analysis.

Challenges and Best Practices in Employing Deuterated Standards for Complex Samples

The use of deuterated internal standards, including Ethyl Octanoate-d5, is a cornerstone of modern quantitative mass spectrometry, but it is not without its challenges, particularly when analyzing complex samples. clearsynth.commyadlm.org Understanding these potential pitfalls and adhering to best practices is crucial for generating reliable data. nebiolab.com

One of the most significant challenges is the potential for differential behavior between the deuterated standard and the native analyte. researchgate.net Although structurally very similar, the substitution of hydrogen with deuterium can lead to slight differences in physicochemical properties. chromatographyonline.com This can manifest as chromatographic retention time shifts, where the deuterated standard elutes slightly earlier or later than the analyte. chromatographyonline.comwaters.com If this shift occurs in a region of variable ion suppression or enhancement from the matrix, the analyte and internal standard will experience different matrix effects, compromising quantification. myadlm.orgwaters.com

Another major concern is the stability of the deuterium label. acanthusresearch.comsigmaaldrich.com In certain chemical environments or under specific analytical conditions (e.g., pH of the solvent), deuterium atoms can exchange with protons from the surrounding medium. acanthusresearch.comsigmaaldrich.comisotope.com This H-D exchange compromises the integrity of the standard, potentially leading to an overestimation of the analyte concentration. sigmaaldrich.com Therefore, the position of the deuterium labels on the molecule is critical; they must be on non-exchangeable sites. acanthusresearch.com

Other challenges include variations in extraction recovery between the analyte and the standard, the presence of unlabeled analyte as an impurity in the internal standard material, and differing ionization efficiencies, which can all lead to inaccurate results. acanthusresearch.comwaters.comresearchgate.net

To mitigate these challenges, a set of best practices has been established in the analytical community. Thorough method development and validation are paramount. clearsynth.comresearchgate.net This includes verifying the isotopic purity of the standard, assessing its stability under the conditions of the assay, and evaluating matrix effects across multiple sources of the complex matrix. acanthusresearch.comwaters.com It is also recommended to add the internal standard as early as possible in the sample preparation workflow to account for analyte losses during extraction and handling. scioninstruments.com While deuterated standards are common, using standards labeled with stable isotopes like ¹³C or ¹⁵N is often preferred as they are not subject to exchange and exhibit chromatographic behavior that is virtually identical to the native analyte. chromatographyonline.comsigmaaldrich.com

The tables below summarize the key challenges and best practices associated with the use of deuterated internal standards.

Table 2: Key Challenges in Using Deuterated Internal Standards

Challenge Description Potential Impact Source
Isotopic (H-D) Exchange Deuterium atoms on the standard can exchange with protons from the solvent or matrix. Loss of isotopic label, leading to inaccurate quantification and potential false positives. acanthusresearch.comwaters.comsigmaaldrich.comisotope.com
Chromatographic Shift The deuterated standard may have a slightly different retention time than the native analyte. Can lead to differential matrix effects, where the standard and analyte are not equally affected by ion suppression or enhancement. myadlm.orgchromatographyonline.comwuxiapptec.com
Differential Extraction Recovery The standard and analyte may have different recovery rates during sample preparation. The analyte-to-IS ratio will not accurately reflect the initial concentration, leading to inaccurate results. researchgate.netwaters.com
Isotopic Impurity The deuterated standard may contain a small amount of the unlabeled native analyte. Can lead to an overestimation of the analyte concentration, particularly at low levels. acanthusresearch.comwaters.com
Variable Matrix Effects Even when co-eluting, the standard and analyte may experience different degrees of ion suppression or enhancement. The fundamental assumption of using an internal standard is violated, leading to poor accuracy and precision. myadlm.orgwaters.comresearchgate.netnih.gov

| Cost and Availability | Synthesizing high-purity, stable deuterated standards can be expensive and they may not be commercially available for all analytes. | Limits the application of this "gold standard" approach in some studies. | chromatographyonline.comnih.gov |

Table 3: Best Practices for Employing Deuterated Internal Standards

Best Practice Rationale Source
Thorough Method Validation Evaluate linearity, precision, accuracy, robustness, and matrix effects to ensure the standard performs as expected. clearsynth.commyadlm.orgresearchgate.net
Use ¹³C or ¹⁵N Labels These heavy isotopes are not prone to exchange and cause negligible chromatographic shifts compared to deuterium. chromatographyonline.comsigmaaldrich.comisotope.com
Verify Isotopic Purity Ensure the standard is free from significant unlabeled analyte contamination. acanthusresearch.comwaters.comresearchgate.net
Position Labels on Stable Sites Labels should be on non-exchangeable positions to prevent H-D exchange. acanthusresearch.comsigmaaldrich.com
Add IS Early Add the internal standard at the beginning of the sample preparation process to correct for analyte loss during all subsequent steps. scioninstruments.com
Optimize IS Concentration Use a concentration that provides a good signal-to-noise ratio without causing detector saturation or non-linear responses. wuxiapptec.com

| Assess Matrix Effects | Systematically investigate the influence of the sample matrix on the analyte and internal standard response from multiple sources. | myadlm.orgwaters.com |

By carefully considering these challenges and implementing these best practices, analysts can confidently use Ethyl Octanoate-d5 and other deuterated compounds as internal standards to achieve accurate and reliable quantification in complex samples.

Table 4: Compound Names Mentioned in the Article

Compound Name
Acetaldehyde
Alalprazolam-d5
Aldosterone
Buformin hydrochloride
Butyrate
Carbon-13
Carvedilol
cis-2-hexenol
Citronellol
Deuterium
Dichloromethane
Diethyl succinate
Dimethyl adipate
Dimethyl azelate
Dimethyl phthalate
Enrofloxacin
Enrofloxacin-D5
Ethanol
Ethanol-d6 (B42895)
Ethyl 2-butenoate
Ethyl 3-methylbutanoate
Ethyl acetate
Ethyl butyrate
Ethyl butyrate-d5
Ethyl cinnamate
Ethyl decanoate
Ethyl decanoate-d5
Ethyl dihydrocinnamate
Ethyl hexanoate
Ethyl hexanoate-d11
Ethyl hexanoate-d5
Ethyl octanoate
Ethyl Octanoate-d5
Ethyl phenylacetate
2-heptanone
1-heptanol
Hexanal-d12
Hexanoic acid
5-hydroxyindole acetic acid (5-HIAA)
5-hydroxyindole-4,6,7-d3-3-acetic-2,2-d2 acid
5-hydroxyindole-acetic-2,2-d2 acid
Isoamyl acetate
Isoamyl octanoate
Linalool-d5
Mevalonic acid
Mevalonic acid-d7
Methyl octanoate
Methyl trans-geranate
3-methylbutyl hexanoate
4-methyl-2-pentanone
3-methylthio-1-propanol
β-myrcene-d6
Naphthalene
Nitrogen-15
(Z)-3-nonen-1-ol
n-Octyl-d17 Alcohol
Octanoic acid
2-octanol
Omeprazole
Omeprazole-d3
Phenylacetaldehyde-d5
2-phenylethanol
2-phenylethyl octanoate
Sodium nitroferricyanide
trans-geranylacetone
2,4,6-trichloroanisole
2,4,6-trichloroanisole-d5
25-hydroxyvitamin D3-[23,24,25,26,27-¹³C5]
25-hydroxyvitamin D3-[26,26,26,27,27,27-d6]

Applications of Ethyl Octanoate D5 in Elucidating Biochemical Pathways and Flux Analysis

Stable Isotope Tracing Strategies for Mapping Metabolic Intermediates

Stable isotope tracing is a fundamental technique used to map the flow of atoms through metabolic pathways. nih.govalliedacademies.org By introducing a labeled compound like ethyl octanoate-d5 into a biological system, scientists can track the incorporation of the deuterium (B1214612) label into various downstream metabolites. This approach provides a dynamic view of metabolism that cannot be achieved by simply measuring metabolite concentrations. eurisotop.com

Metabolic flux analysis (MFA) is a quantitative method that utilizes stable isotope labeling to determine the rates (fluxes) of metabolic reactions. nih.govrsc.org In a typical experiment, cells or organisms are supplied with a labeled substrate, and the distribution of the isotope in various metabolites is measured, often by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. eurisotop.comnih.gov This data is then used in computational models to calculate the intracellular metabolic fluxes. nih.govplos.org

Ethyl octanoate-d5 is particularly useful in these studies for several reasons:

Tracing Fatty Acid Metabolism: As a fatty acid ethyl ester, it can be used to investigate the pathways of fatty acid synthesis, degradation (β-oxidation), and elongation. chemfont.cahmdb.ca

Internal Standard: Its high purity and precise isotopic labeling make it an excellent internal standard for mass spectrometry-based quantification of unlabeled ethyl octanoate (B1194180) and related compounds. musechem.com

Non-Radioactive: Being a stable isotope, it is safe for use in a wide range of experimental settings without the need for specialized handling of radioactive materials.

The use of stable isotope tracers like ethyl octanoate-d5 allows for a more detailed understanding of metabolic phenotypes and how they are affected by genetic or environmental changes. nih.govrsc.org

Investigating Ester Biosynthesis, Hydrolysis, and Transesterification Mechanisms

The ester bond in ethyl octanoate-d5 makes it an ideal substrate for studying the enzymes involved in ester metabolism.

Elucidating Enzymatic Activities and Specificities Involving Ester Bonds

The formation and breakdown of esters are critical reactions in many biological processes. For example, in yeast like Saccharomyces cerevisiae, volatile esters such as ethyl octanoate are key contributors to the fruity aroma of fermented beverages. nih.gov Studies have shown that the production of ethyl octanoate is influenced by fermentation conditions like temperature and the availability of precursors. nih.gov By using ethyl octanoate-d5, researchers can precisely measure the rates of its enzymatic synthesis and hydrolysis, providing insights into the factors that control these processes.

Research has also focused on the enzymatic hydrolysis of various esters. For instance, studies have investigated the hydrolysis of omega fatty acid triglycerides and other esters into free fatty acids using lipase (B570770) and esterase enzymes. researchgate.net While not directly involving ethyl octanoate-d5, these studies highlight the general approaches that can be applied. The use of a labeled substrate would allow for the unambiguous tracking of the hydrolysis products.

Tracing Carbon Atom Transitions in Fatty Acid Elongation/Degradation or Alcohol Metabolism

The deuterium label on ethyl octanoate-d5 can be strategically placed on either the octanoyl or the ethyl portion of the molecule. This allows for the specific tracing of either the fatty acid or the alcohol component as they are metabolized.

If the label is on the octanoyl chain, it can be used to follow the steps of β-oxidation, where two-carbon units are sequentially cleaved from the fatty acid. Conversely, it can also trace the incorporation of the octanoyl moiety into longer-chain fatty acids through elongation pathways. The movement of the deuterium atoms provides direct evidence of these metabolic transformations.

If the label is on the ethyl group, it can be used to study ethanol (B145695) metabolism. After hydrolysis of the ester, the labeled ethanol would enter the metabolic pathways for alcohol degradation, and its fate could be tracked.

Isotope Kinetic Effects in Metabolic Transformations

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect is a powerful tool for investigating reaction mechanisms. ontosight.ai

Deuterium Kinetic Isotope Effects (KIE) as Mechanistic Probes

A primary deuterium KIE is observed when a bond to a deuterium atom is broken in the rate-determining step of a reaction. nih.gov Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions involving the cleavage of a C-D bond are typically slower. libretexts.org The magnitude of the KIE (expressed as the ratio of the rate constants, kH/kD) can provide detailed information about the transition state of the reaction. libretexts.orgontosight.ai

For example, a large KIE (typically in the range of 2-7) suggests that the C-H/C-D bond is significantly broken in the transition state. libretexts.org This has been used to provide evidence for the mechanisms of various reactions, including elimination reactions and enzyme-catalyzed reactions. libretexts.orgontosight.ai In the context of ethyl octanoate-d5, measuring the KIE for its enzymatic hydrolysis or other transformations can help to elucidate the precise steps of the catalytic mechanism.

Type of KIE Typical Magnitude (kH/kD) Interpretation
Normal Primary KIE> 1 (often 2-7)C-H/C-D bond is broken in the rate-determining step. libretexts.org
Inverse KIE< 1A non-bonding interaction involving hydrogen/deuterium becomes stiffer in the transition state.
Secondary KIEClose to 1Hydrogen/deuterium is not directly involved in bond breaking but is near the reaction center.

Quantification of Isotopic Fractionation in Enzymatic Reactions

Isotopic fractionation refers to the partitioning of isotopes between different substances or phases. whoi.edu In enzymatic reactions, this can manifest as a preference for the lighter isotope (e.g., hydrogen over deuterium), leading to an enrichment of the heavier isotope in the remaining substrate pool as the reaction progresses. nih.gov

The apparent kinetic isotope effect (AKIE) measured in a biological system reflects not only the intrinsic KIE of the bond-breaking step but also other factors such as substrate transport into the cell and binding to the enzyme. nih.gov By carefully analyzing the isotopic composition of both the substrate and the product over time, researchers can quantify this fractionation.

Integration with Untargeted Metabolomics and Lipidomics Platforms for Comprehensive Profiling

The integration of stable isotope-labeled compounds, such as Ethyl Octanoate-d5, is fundamental to enhancing the reliability and scope of untargeted metabolomics and lipidomics. otsuka.co.jplcms.cz These "discovery-based" approaches aim to measure as many small molecules as possible in a biological sample to generate a comprehensive profile, or fingerprint, of its metabolic state. mdpi.comsigmaaldrich.com In this context, Ethyl Octanoate-d5 serves not typically as a metabolic tracer for its own pathway, but as a critical internal standard to ensure analytical accuracy and precision across the high-throughput analysis of many other metabolites. oeno-one.eumdpi.com

Untargeted and lipidomics platforms, commonly utilizing high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC), are susceptible to variations in instrument performance and sample matrix effects. nih.govacs.org The introduction of a known quantity of a deuterated standard like Ethyl Octanoate-d5, which is chemically identical to its unlabeled counterpart but mass-shifted, allows for the normalization of data. medchemexpress.com This corrects for variations during sample extraction, derivatization, and signal intensity during analysis, thereby improving the confidence in identified metabolic changes. asm.org

Research in food science, particularly in oenology (the study of wine), frequently employs Ethyl Octanoate-d5 in untargeted or semi-targeted profiling of volatile compounds that contribute to aroma. oeno-one.eunih.gov In these studies, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a common technique. mdpi.com Ethyl Octanoate-d5, along with other deuterated esters, is added as an internal standard to complex samples like wine to accurately quantify dozens of endogenous esters, alcohols, and fatty acids simultaneously. oeno-one.euasm.org This comprehensive profiling helps to differentiate wine types or understand the metabolic impact of different fermentation conditions. oeno-one.eunih.gov

The table below details research findings where deuterated ethyl octanoate was used as an internal standard for comprehensive volatile compound analysis.

Study FocusAnalytical PlatformSample TypeOther Deuterated Internal Standards UsedReference
Analysis of volatile compounds to differentiate Oenococcus oeni strains in red and white wines.HS-SPME-GC/MSWineEthyl butyrate-d3, Ethyl hexanoate-d11, Ethyl trans-cinnamate-d5 oeno-one.eu
Optimization of SPME method for impact odorants in reduced alcohol wines.HS-SPME-GC-MSModel Wine Solutionsd5-Ethyl butyrate, d5-Ethyl hexanoate, d5-Ethyl decanoate, d6-Phenol mdpi.com
Investigating the metabolic impact of redox cofactor perturbations on aroma compound formation in Saccharomyces cerevisiae.GC-MSFermentation SamplesGeneral use of deuterated internal standards mentioned for quantification of volatile aroma compounds. asm.org
Characterizing metabolic differences and aroma profiles of various Torulaspora delbrueckii strains.GC-MSSynthetic Must (SM) Fermentation SamplesGeneral use of deuterated internal standards for quantifying ethyl esters, acetate (B1210297) esters, fatty acids, and higher alcohols. nih.gov

The value of incorporating Ethyl Octanoate-d5 and similar standards into untargeted platforms lies in their ability to improve data quality for a broad range of detected compounds. While stable isotope tracing in untargeted metabolomics often involves tracking the metabolic fate of a labeled substrate (like ¹³C-glucose), the use of a deuterated standard like Ethyl Octanoate-d5 serves a different, but equally critical, quality control function. lcms.cznih.gov It anchors the dataset, allowing for more confident relative quantification and the discovery of true biological alterations rather than analytical artifacts. frontiersin.org

The following table summarizes the key roles and advantages of using deuterated internal standards in untargeted mass spectrometry-based platforms.

Function/AdvantageDescriptionRelevance to Untargeted Analysis
Correction for Matrix EffectsThe standard co-elutes with or elutes near the analytes of interest and experiences similar ionization suppression or enhancement from the sample matrix.Crucial for accurate relative quantification of metabolites across different samples which may have varying compositions. nih.gov
Normalization of Extraction EfficiencyLosses during the sample preparation and extraction process can be accounted for by measuring the recovery of the internal standard.Ensures that observed differences in metabolite levels are biological and not due to inconsistent sample handling. acs.orgasm.org
Quantification AnchorProvides a reference point of known concentration, enabling the relative or semi-absolute quantification of a wide array of detected chemical features.Facilitates the comparison of metabolic profiles between different experimental groups and studies. mdpi.com
Retention Time MarkerServes as a landmark in the chromatogram to help align data from different runs and correct for retention time shifts.Improves the accuracy of feature matching and identification across a large number of samples. nih.gov

Ethyl Octanoate D5 in Reaction Mechanism Studies and Chemical Kinetics

Probing Reaction Pathways Through Deuterium (B1214612) Labeling and Positional Specificity

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, and ethyl octanoate-d5 is no exception. The specific placement of deuterium atoms on the ethyl moiety provides a chemical "tag" that allows chemists to track the fate of this group through a sequence of reactions without perturbing the underlying chemistry of the molecule.

In studies of complex reaction networks, such as those involving rearrangements or competing pathways, deuterium labeling is indispensable. For instance, if ethyl octanoate-d5 were subjected to a reaction where the ethyl group could potentially migrate or be exchanged, the position of the deuterium label in the final products would reveal the operative mechanism. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to locate the deuterium label in reaction products. For example, in a transesterification reaction with methanol, the detection of ethanol-d5 (B126515) would confirm the cleavage of the ester's ethyl-oxygen bond. Conversely, if the deuterium label remains attached to a larger molecular fragment, it would suggest that the acyl-oxygen bond was cleaved. This positional specificity provides unambiguous evidence that is often impossible to obtain through other means.

Research findings have demonstrated the utility of deuterium labeling in a variety of contexts. While specific studies on ethyl octanoate-d5 are not widespread in publicly available literature, the principles are well-established through research on other deuterated esters. These studies confirm that tracking the isotopic label provides clear insights into which bonds are broken and formed during a chemical transformation.

Detailed Analysis of Kinetic Isotope Effects (KIE) in Organic Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. By measuring the KIE for reactions involving ethyl octanoate-d5, chemists can gain profound insights into the rate-determining step and the geometry of the transition state.

The KIE is defined as the ratio of the rate constant for the reaction with the light isotopologue (kH) to the rate constant for the reaction with the heavy isotopologue (kD), i.e., KIE = kH / kD. The underlying principle is that the vibrational frequency of a chemical bond depends on the mass of the atoms involved. A bond to a heavier isotope, like the C-D bond, has a lower zero-point vibrational energy than a C-H bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond is broken or significantly altered in the rate-determining step.

Measuring a KIE with high precision requires careful experimental design. The most common methods include:

Direct Competition Experiments: In this highly accurate method, a mixture of the unlabeled (ethyl octanoate) and labeled (ethyl octanoate-d5) compounds is subjected to the reaction conditions. The reaction is run to a low to moderate conversion, and the relative amounts of the remaining reactants or the formed products are precisely measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative NMR (qNMR). By analyzing the isotopic composition of either the unreacted starting material or the product, the KIE can be calculated directly from a single experiment, minimizing errors from variations in reaction conditions.

Independent Kinetic Runs: This method involves conducting two separate experiments under identical conditions—one with the unlabeled ester and one with the labeled one. The reaction progress is monitored over time for each experiment to determine the individual rate constants (kH and kD). While conceptually straightforward, this approach is highly sensitive to minor variations in temperature, pressure, and reactant concentrations between the two runs, which can introduce significant errors.

The following table illustrates hypothetical data from a competition experiment:

ParameterValue
Initial [Ethyl Octanoate] / [Ethyl Octanoate-d5] Ratio1.000
Reaction Conversion25%
Final [Ethyl Octanoate] / [Ethyl Octanoate-d5] Ratio0.950
Calculated KIE (kH/kD)1.15

Note: This table is illustrative and represents the type of data obtained in a KIE experiment.

The magnitude of the KIE provides critical information about the transition state of the rate-determining step:

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For C-H bonds, typical PKIE values (kH/kD) at room temperature range from 2 to 8. A large PKIE value suggests that the C-H bond is significantly broken in the transition state. A value close to 1 implies that the bond is not involved in the rate-determining step.

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE occurs when the isotopically substituted bond is not broken or formed in the rate-determining step, but its environment changes between the reactant and the transition state. SKIEs are generally smaller than PKIEs.

An α-secondary KIE involves isotopic substitution at the carbon atom undergoing a change in hybridization. For example, if a reaction involving ethyl octanoate-d5 proceeds through a transition state where the α-carbon of the ethyl group (the -CD2-) changes from sp3 to sp2 hybridization, a normal SKIE (kH/kD > 1, typically 1.1-1.2) is expected. Conversely, a change from sp2 to sp3 results in an inverse SKIE (kH/kD < 1, typically 0.8-0.9).

A β-secondary KIE , where the substitution is on an adjacent atom (the -CH3 of the ethyl group), can also provide information, often related to hyperconjugation with the reacting center.

By analyzing both primary and secondary KIEs, researchers can build a detailed picture of the transition state's geometry and bonding.

Experimental Design for Precise KIE Measurement

Mechanistic Insights into Esterification, Transesterification, and Hydrolysis Reactions

Ethyl octanoate-d5 is an ideal substrate for studying the mechanisms of fundamental ester reactions.

Esterification and Transesterification: In acid-catalyzed esterification or transesterification, the reaction is believed to proceed through a tetrahedral intermediate. If the reaction of octanoic acid with ethanol-d5 to form ethyl octanoate-d5 were studied, the absence of a significant KIE would support a mechanism where the C-H bonds of the ethyl group are not broken in the rate-determining step. However, a small secondary KIE might be observed due to steric or electronic changes at the α-carbon in the transition state.

Hydrolysis: The hydrolysis of esters can proceed through several different mechanisms depending on the pH and reaction conditions. The most common is the acyl-oxygen cleavage (BAC2) pathway. When studying the base-catalyzed hydrolysis of ethyl octanoate-d5, one would expect the KIE to be very close to 1.0. This is because the C-D bonds on the ethyl group are not involved in the rate-determining step, which is the nucleophilic attack of hydroxide (B78521) on the carbonyl carbon. The observation of a KIE near unity would provide strong evidence against alternative mechanisms like alkyl-oxygen cleavage (BAL2), where a primary KIE would be expected as the hydroxide would attack the α-carbon of the ethyl group, leading to the breaking of a C-O bond and significant changes at the deuterated center.

Application in Environmental Chemistry for Tracing Degradation Pathways

In environmental science, understanding the fate and transport of organic compounds is crucial. Ethyl octanoate (B1194180), a fragrance and flavoring agent, can be released into the environment, where it undergoes degradation. Ethyl octanoate-d5 can be used as a stable isotope tracer to study its degradation pathways, distinguishing it from the naturally occurring background of the compound.

By "spiking" an environmental sample (e.g., soil or water) with a known amount of ethyl octanoate-d5 and monitoring its disappearance and the appearance of metabolites over time, scientists can determine biodegradation rates and identify degradation products. For example, a primary degradation pathway for esters is hydrolysis to the corresponding alcohol and carboxylic acid. In this case, the detection of ethanol-d5 would confirm this pathway. Subsequent degradation of ethanol-d5 to other products could also be traced, providing a comprehensive map of the compound's environmental fate. This approach is superior to simply monitoring the unlabeled compound, as it eliminates ambiguity regarding the source of the detected molecules.

Advanced Spectroscopic Applications of Ethyl Octanoate D5 Beyond Purity Assessment

Deuterium (B1214612) NMR Spectroscopy for Molecular Dynamics and Conformation

Deuterium (²H) NMR spectroscopy is a specialized technique that detects the signals from deuterium nuclei. magritek.com Because the natural abundance of deuterium is very low (about 0.015%), a selectively deuterated compound like Ethyl Octanoate-d5 provides a clear window into specific parts of the molecule without background noise. openstax.org

In NMR spectroscopy, particularly proton (¹H) NMR, the signals from the solvent can overwhelm the signals from the sample of interest, as the solvent molecules are typically present in much higher concentrations. acs.org Deuterated solvents, where hydrogen atoms are replaced by deuterium, are used to circumvent this issue. fiveable.me The resonance frequency of deuterium is vastly different from that of a proton; for instance, in a 9.4 Tesla magnetic field (a 400-MHz NMR instrument), protons resonate at 400 MHz while deuterons resonate at only 61.4 MHz. researchgate.net This large frequency difference ensures that the solvent does not produce interfering signals in the ¹H spectrum. researchgate.net

While Ethyl Octanoate-d5 is not a common NMR solvent itself, its properties illustrate the principles of solvent signal suppression. If it were used as a solvent, the deuterated ethyl group would be "invisible" in a standard ¹H NMR experiment, allowing for clear observation of protonated analytes. binghamton.edu Modern NMR techniques can also actively suppress specific, overwhelmingly large signals, such as a residual water peak in an organic deuterated solvent. binghamton.edumagritek.com This is often achieved by irradiating the specific frequency of the unwanted signal, which saturates it and makes it undetectable. binghamton.edu

Deuterium NMR is a powerful method for investigating molecular dynamics. researchgate.net The properties of the ²H NMR signal, such as its line shape, provide detailed information about the movement and orientation of the carbon-deuterium (C-D) bond. researchgate.net By analyzing these signals in Ethyl Octanoate-d5, researchers can understand how the ethyl group tumbles and flexes in solution. This technique is particularly valuable for studying the conformational preferences of molecules, such as the various rotational states (rotamers) of ester groups. researchgate.netauremn.org.br

The interaction of Ethyl Octanoate-d5 with other molecules can also be studied. Changes in the ²H NMR spectrum upon introduction of another substance can reveal how the two molecules are interacting, whether through weak associations or the formation of more structured complexes. Comparing experimental ²H NMR data with theoretical calculations from methods like Density Functional Theory (DFT) allows for a detailed validation of molecular models and a deeper understanding of conformational energies. researchgate.netnih.gov This combined approach is crucial for elucidating the subtle stereoelectronic and steric interactions that govern molecular shape and reactivity. researchgate.net

Solvent Properties and Signal Suppression

High-Resolution Mass Spectrometry for Fragmentation Mechanism Elucidation

High-resolution mass spectrometry (HRMS) precisely measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's elemental formula. uni-saarland.de When applied to isotopically labeled compounds like Ethyl Octanoate-d5, HRMS becomes an indispensable tool for deciphering fragmentation pathways—the specific ways a molecule breaks apart after ionization. acs.orgzendy.io

In the mass spectrometer, a molecule is ionized and breaks into smaller, charged fragments. msu.edu The pattern of these fragments serves as a molecular fingerprint. openstax.org With Ethyl Octanoate-d5, the five deuterium atoms on the ethyl group act as a mass label. By analyzing the masses of the resulting fragments, scientists can track which pieces of the molecule retain the ethyl group.

For example, a common fragmentation for esters is the McLafferty rearrangement. In unlabeled ethyl octanoate (B1194180), this would produce a characteristic fragment ion. In Ethyl Octanoate-d5, the mass of this specific fragment would be shifted by the mass of the deuterium atoms, confirming the mechanism. This method of using isotopic labeling is a well-established technique to help confirm and interpret mass spectral fragmentation patterns. acs.orgzendy.io Studying these pathways helps in understanding fundamental chemical principles and aids in the structural elucidation of unknown compounds. rsc.orgorgchemboulder.com

Table 1: Potential Fragment Ions in Mass Spectrometry of Ethyl Octanoate vs. Ethyl Octanoate-d5 This table presents a hypothetical comparison based on common ester fragmentation pathways. Actual results may vary based on ionization method and conditions.

Fragmentation Pathway Unlabeled Fragment (m/z) Corresponding d5-Fragment (m/z) Mass Shift
Loss of ethoxy radical (•OCH₂CH₃) 127 127 0
Loss of ethyl radical (•CH₂CH₃) 143 143 0
McLafferty Rearrangement 88 93 +5

Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Band Shifts

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, measures the energy of molecular vibrations (stretching, bending). libretexts.org The substitution of hydrogen with deuterium creates a significant and predictable shift in the vibrational frequencies of the bonds involved. pnas.orgcdnsciencepub.com

This phenomenon, known as the deuterium isotope effect, is rooted in the mass difference between hydrogen (H) and deuterium (D). A chemical bond can be modeled as a spring connecting two masses. According to Hooke's Law, the vibrational frequency is inversely proportional to the reduced mass of the system. csbsju.eduias.ac.in Since deuterium is roughly twice as massive as hydrogen, a C-D bond has a greater reduced mass than a C-H bond. brainly.com Consequently, the C-D bond vibrates at a lower frequency. csbsju.edu

This shift is substantial and readily observable. For instance, a typical C-H stretching vibration appears in the IR spectrum in the range of 2850–3000 cm⁻¹. csbsju.edubrainly.com The corresponding C-D stretching vibration is shifted to a lower wavenumber, typically around 2100–2250 cm⁻¹. csbsju.edunih.gov In the case of Ethyl Octanoate-d5, the C-D stretching and bending vibrations of the ethyl group will appear in these characteristic regions, clearly separated from the C-H vibrations of the octanoate chain. This allows for unambiguous assignment of vibrational modes and detailed studies of the molecular structure. researchgate.netresearchgate.net

Table 2: Comparison of Typical C-H and C-D Vibrational Frequencies

Bond Type Typical Vibrational Frequency (cm⁻¹) Reference
C-H Stretch 2850 - 3000 csbsju.edubrainly.com

This predictable shift not only aids in spectral assignment but also provides a more robust C-D bond, which has a lower zero-point energy and is effectively stronger than a C-H bond. ias.ac.instackexchange.com This property is fundamental to understanding kinetic isotope effects in chemical reactions.

Table of Compounds Mentioned

Compound Name
Ethyl Octanoate
Ethyl Octanoate-d5
Deuterium
Hydrogen

Computational Chemistry and Theoretical Considerations for Deuterated Ethyl Octanoate Systems

Quantum Chemical Calculations of Deuterium-Induced Vibrational Shifts and Bond Energies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and vibrational dynamics of molecules like ethyl octanoate-d5. The introduction of deuterium (B1214612) primarily affects the vibrational frequencies of the bonds to which it is attached.

Detailed Research Findings: The fundamental principle underlying vibrational shifts is the change in the reduced mass of the C-D bond compared to the C-H bond. According to the harmonic oscillator model, the vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the vibrating system. Since deuterium is approximately twice as heavy as protium (B1232500), the reduced mass of a C-D bond is greater than that of a C-H bond. This leads to a predictable decrease in the frequency of C-D stretching and bending vibrations compared to their C-H counterparts.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, can accurately predict these vibrational frequencies. researchgate.net For esters, theoretical calculations have shown excellent agreement with experimental FT-IR spectra. sapub.org For a deuterated species like ethyl octanoate-d5, where deuterium atoms are located on the ethyl group, significant shifts would be predicted for the vibrational modes involving these C-D bonds.

The C-H stretching vibrations typically appear in the 2850–3000 cm⁻¹ region of an infrared spectrum. Upon deuteration, these are expected to shift to approximately 2100–2200 cm⁻¹, a shift factor of roughly 1/√2 (or ~0.71). Similarly, C-H bending and scissoring modes (around 1375-1470 cm⁻¹) also shift to lower wavenumbers. osti.gov

Bond energies are also subtly affected. The zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond due to the lower vibrational frequency. This means that more energy is required to break a C-D bond than a C-H bond, a phenomenon that is the basis for primary kinetic isotope effects. Quantum chemical calculations can quantify these ZPE differences, providing a theoretical basis for the enhanced stability of deuterated bonds.

Table 1: Predicted Deuterium-Induced Vibrational Shifts in Ethyl Octanoate-d5 based on Quantum Chemical Calculations.
Vibrational ModeTypical Frequency Range (C-H) (cm⁻¹)Predicted Frequency Range (C-D) (cm⁻¹)Associated Molecular Motion
Stretching (ν)2900 - 30002100 - 2250C-H/C-D bond stretching in the ethyl group
Scissoring (δ)~1470~1050 - 1100H-C-H/D-C-D angle bending
Wagging/Twisting (γ/τ)1150 - 1350850 - 1000Out-of-plane bending of CH₂/CD₂ groups
Rocking (ρ)720 - 750550 - 600In-plane rocking of CH₂/CD₂ groups

Molecular Dynamics Simulations for Investigating Deuterium Effects on Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. princeton.edu For ethyl octanoate-d5, MD simulations can reveal how deuteration affects intermolecular forces, solvation dynamics, and macroscopic properties like density and viscosity. These simulations rely on force fields—sets of parameters describing the potential energy of the system—which are often derived from or validated by quantum chemical calculations. osti.gov

Detailed Research Findings: The primary influence of deuteration in an MD context is the change in mass, which directly affects the dynamics of the molecule. While the intramolecular potential energy surface (bond lengths, angles, and charges) is generally assumed to be identical to the non-deuterated analogue (a consequence of the Born-Oppenheimer approximation), the dynamics are altered. osti.gov

In a condensed phase, such as in a solvent or as a pure liquid, the deuteration of the ethyl group in ethyl octanoate (B1194180) can lead to subtle changes in intermolecular interactions. Deuterated bonds are known to be slightly less polarizable and have a smaller effective volume than their protiated counterparts. This can alter van der Waals interactions and hydrogen bonding (where applicable). MD simulations of esters in deuterated water (D₂O) have been used to model how hydrogen bonding environments affect spectral signals, demonstrating the sensitivity of these simulations to isotopic substitution. nih.gov

An MD simulation of liquid ethyl octanoate-d5 would likely show slightly different packing and diffusion behavior compared to the standard compound. The increased molecular weight would lead to slower translational and rotational motion. By analyzing radial distribution functions from the simulation, one could quantify changes in the local structure of the liquid and the average distances between molecules. mdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation of Liquid Ethyl Octanoate-d5.
ParameterTypical Value/MethodPurpose
Force FieldCHARMM36, OPLS-AA, or similarDefines the potential energy and forces between atoms.
Water Model (if solvated)TIP3P, SPC/EModels the behavior of water molecules around the solute. nih.gov
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions. acs.org
Temperature298 K (25 °C)Standard room temperature condition.
Pressure1 atmStandard atmospheric pressure.
Time Step1-2 fsThe interval between successive calculations of forces and positions.
Simulation Length50 - 200 nsDuration required to sample equilibrium properties and dynamics.

Theoretical Modeling of Kinetic and Equilibrium Isotope Effects

Isotope effects are among the most direct chemical consequences of isotopic substitution and can be modeled theoretically. rsc.org They are categorized as either kinetic isotope effects (KIEs), which concern reaction rates, or equilibrium isotope effects (EIEs), which relate to the position of chemical equilibria.

Detailed Research Findings: Kinetic Isotope Effects (KIEs): The KIE is the ratio of the rate constant for the reaction of the light isotopologue (k_light) to that of the heavy one (k_heavy). A primary KIE occurs when the bond to the isotope is broken or formed in the rate-determining step of a reaction. osti.gov Due to the lower zero-point energy of the C-D bond, breaking it requires more energy, resulting in a slower reaction rate for the deuterated compound. This leads to a "normal" KIE (k_H/k_D > 1). For C-H bond cleavage, this value is typically in the range of 6-8 at room temperature.

For ethyl octanoate-d5, a significant primary KIE would be expected in reactions involving the cleavage of a C-D bond on the ethyl group. In contrast, secondary KIEs occur when the isotopic substitution is at a site not directly involved in bond-breaking but whose environment changes during the reaction (e.g., rehybridization of the carbon atom). wikipedia.org For example, in the hydrolysis of ethyl octanoate, deuteration on the ethyl group would result in a secondary KIE. Theoretical models based on transition state theory can predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both isotopologues. nih.govmdpi.com

Equilibrium Isotope Effects (EIEs): EIEs arise from the fact that the heavier isotope tends to accumulate in the more strongly bonded (lower energy) state. fiveable.mefiveable.me The equilibrium constant for an isotope exchange reaction is determined by the differences in the ZPEs of the reactants and products. copernicus.org For instance, in an equilibrium between ethyl octanoate-d5 and a protic solvent, deuterium would preferentially partition into the position with the stiffest bonds. Theoretical calculations of EIEs involve computing the partition functions for the species in the equilibrium, which are heavily dependent on the vibrational frequencies.

Table 3: Theoretical Isotope Effects in Reactions Involving Esters.
Isotope Effect TypeReaction ExampleIsotopic PositionTypical Theoretical k_H/k_DUnderlying Principle
Primary Kinetic (PKIE)Radical abstraction of H/D from the ethyl groupα or β carbon of ethyl group4.0 - 8.0C-D bond is stronger than C-H bond due to lower ZPE. wikipedia.org
Secondary Kinetic (SKIE)S_N2 hydrolysis of the esterEthyl group (leaving group)0.95 - 1.05Change in vibrational environment between sp³ reactant and sp²-like transition state. wikipedia.org
Equilibrium (EIE)Exchange with a protic solvent (e.g., H₂O)Ethyl group~1.0 - 1.1Deuterium favors the more constrained (lower energy) vibrational state. fiveable.me

Prediction of Chromatographic Behavior and Retention Time Shifts

In chromatography, separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. The substitution of hydrogen with deuterium can lead to small but measurable differences in retention time.

Detailed Research Findings: The change in retention behavior arises from subtle alterations in the molecule's physicochemical properties. Deuterated compounds are generally considered to be slightly less polar and have weaker intermolecular van der Waals interactions than their protiated counterparts. This is sometimes referred to as the "deuterium hydrophobic effect." researchgate.net

In reverse-phase high-performance liquid chromatography (RP-HPLC), where the stationary phase is nonpolar, a deuterated compound is often slightly more retained than its non-deuterated analogue, leading to a slightly longer retention time. Conversely, in normal-phase chromatography, the deuterated species may elute slightly earlier.

In gas chromatography (GC), retention is primarily governed by vapor pressure and interaction with the stationary phase. Deuterated compounds typically have slightly lower vapor pressures than their hydrogenated counterparts at a given temperature. This would suggest a longer retention time. However, the weaker intermolecular interactions can counteract this effect. The net result is a small shift in retention time that is dependent on the specific stationary phase and temperature conditions.

Quantitative Structure-Retention Relationship (QSRR) models can be developed to predict these shifts. mdpi.com These models correlate structural or physicochemical descriptors of molecules with their chromatographic retention. For ethyl octanoate-d5, descriptors would include molecular weight, polarizability, and dipole moment, all of which are subtly different from the non-deuterated form. By training a model with data from other deuterated and non-deuterated compounds, the retention time shift for ethyl octanoate-d5 can be predicted with reasonable accuracy. chromatographyonline.com

Table 4: Predicted Chromatographic Retention Behavior of Ethyl Octanoate-d5 vs. Ethyl Octanoate.
Chromatographic TechniqueStationary Phase TypePredicted Retention Time (t_R) of d5 vs. HReason
Reverse-Phase HPLCNonpolar (e.g., C18)t_R (d5) > t_R (H)Slightly increased hydrophobicity and interaction with the nonpolar phase. researchgate.net
Normal-Phase HPLCPolar (e.g., Silica)t_R (d5) < t_R (H)Slightly reduced polarity and interaction with the polar phase.
Gas Chromatography (GC)Nonpolar (e.g., DB-1)Slightly shifted (longer or shorter)Complex interplay between slightly lower vapor pressure and weaker van der Waals interactions.

Future Research Directions and Emerging Avenues for Ethyl Octanoate D5

Development of Novel and More Efficient Deuteration Strategies for Complex Molecules

The synthesis of deuterated molecules, while crucial, can be expensive and challenging, particularly for complex structures. york.ac.uk Current research focuses on developing more efficient and selective deuteration methods. Traditional techniques often require harsh conditions, which can be incompatible with sensitive functional groups. thieme-connect.comansto.gov.au

Recent advancements include:

Late-Stage Deuteration: Introducing deuterium (B1214612) atoms into a molecule at a later stage of the synthesis can bypass the need for deuterated starting materials. thieme-connect.com This approach, often utilizing transition-metal catalysts like palladium, allows for direct C-H bond activation and hydrogen-isotope exchange (HIE). thieme-connect.comacs.org

Catalyst Development: Researchers are exploring novel catalysts, including earth-abundant metals and photocatalysts, to improve the efficiency and selectivity of deuteration reactions. researchgate.net For instance, ruthenium catalysts have shown promise for selective HIE. researchgate.net

Flow Chemistry: This technique offers precise control over reaction parameters like temperature and time, leading to higher yields, improved safety, and the potential for scaling up deuteration processes. ansto.gov.auadesisinc.com The National Deuteration Facility (NDF) is exploring flow chemistry to enhance the synthesis of deuterated molecules. ansto.gov.au

These emerging strategies aim to make deuterated compounds like Ethyl Octanoate-d5 more accessible and affordable for a wider range of research applications. york.ac.uk

Table 1: Comparison of Deuteration Strategies

Strategy Description Advantages Challenges
Traditional Synthesis Incorporation of deuterium from the beginning of a multi-step synthesis using deuterated starting materials. High levels of deuteration achievable. Can be lengthy, expensive, and not always feasible for complex molecules.
Late-Stage H/D Exchange Direct replacement of hydrogen with deuterium on a fully or partially assembled molecule, often using metal catalysts. acs.org More efficient for complex molecules, reduces the need for custom deuterated precursors. thieme-connect.com Can suffer from issues with regioselectivity and functional group tolerance. acs.org
Photocatalysis Use of light-absorbing catalysts to drive deuteration reactions. researchgate.net Can enable novel and selective transformations under mild conditions. Requires specialized equipment and optimization of reaction conditions.
Flow Chemistry Performing reactions in a continuously flowing stream rather than in a batch. adesisinc.com Enhanced control, safety, scalability, and potential for higher yields. ansto.gov.auadesisinc.com Initial setup costs and optimization for specific reactions can be high.

Integration of Stable Isotope Tracing with Multi-Omics Data for Systems Biology Approaches

Stable isotope tracing, using compounds like Ethyl Octanoate-d5, is a powerful technique for mapping metabolic pathways. nih.gov The integration of data from these tracing experiments with other "omics" datasets (genomics, proteomics, transcriptomics) provides a more holistic understanding of biological systems. nih.govresearchgate.net

This systems biology approach allows researchers to:

Elucidate Complex Metabolic Networks: By combining metabolic flux data with gene expression and protein abundance information, scientists can build more accurate models of cellular metabolism. nih.govfrontiersin.org

Identify Disease Biomarkers: Integrated multi-omics analysis can help identify novel biomarkers and therapeutic targets for complex diseases like cancer. nih.govresearchgate.net

Understand Metabolic Flexibility: This approach can reveal how cells adapt their metabolic processes in response to genetic or environmental changes. nih.gov

The development of sophisticated computational tools and bioinformatics pipelines is crucial for managing and interpreting these large, multi-dimensional datasets. researchgate.netuniversiteitleiden.nlbiorxiv.org

Advancements in Automated Synthesis and High-Throughput Isotopic Labeling

The demand for isotopically labeled compounds for research and clinical applications is driving the development of automated and high-throughput synthesis platforms. adesisinc.comnumberanalytics.com These technologies offer several advantages over traditional manual methods:

Increased Efficiency and Throughput: Automation allows for the rapid synthesis and screening of a large number of compounds and reaction conditions. researchgate.netnumberanalytics.comacs.org

Improved Reproducibility: Automated systems provide precise control over reaction parameters, leading to more consistent and reliable results. numberanalytics.com

Enhanced Safety: By minimizing manual handling of potentially hazardous reagents, automation can improve laboratory safety. numberanalytics.com

Technologies such as flow chemistry and robotic liquid handlers are being integrated into automated platforms for isotopic labeling. adesisinc.comresearchgate.net These advancements are making the synthesis of compounds like Ethyl Octanoate-d5 faster, more efficient, and more accessible to the scientific community. adesisinc.comtn-sanso.co.jp

Expanding Applications in Materials Science for Isotope-Specific Property Modulation

The substitution of hydrogen with deuterium can subtly alter the physical and chemical properties of materials, an observation that is leading to new applications in materials science. ansto.gov.auacs.org This "isotope effect" can influence factors such as:

Thermal Stability: Deuterated materials can exhibit enhanced stability at high temperatures.

Optical Properties: The incorporation of deuterium can modify the light-emitting properties of organic materials, with potential applications in organic light-emitting diodes (OLEDs). acs.org

Polymer Characteristics: Deuteration can be used to fine-tune the properties of polymers.

While the application of Ethyl Octanoate-d5 in this area is still emerging, the principles of isotope-specific property modulation suggest a promising avenue for future research. Deuterated organic molecules, in general, are finding increasing use in the development of advanced materials with tailored functionalities. acs.org

Q & A

Basic Research Questions

Q. How can Ethyl Octanoate-d5 be synthesized and characterized for isotopic purity in metabolic studies?

  • Methodology : Use acid-catalyzed esterification with deuterated ethanol (e.g., CH3CH2OD) and octanoic acid under reflux. Monitor reaction progress via thin-layer chromatography (TLC) and confirm deuteration using 1H^1H-NMR and 13C^{13}C-NMR to verify the absence of proton signals at the deuterated sites . Isotopic purity (>98%) can be quantified via mass spectrometry (MS) with electron ionization (EI) to detect residual protiated species .
  • Key variables : Reaction time, temperature, and deuterium source purity.

Q. What analytical techniques are recommended for quantifying Ethyl Octanoate-d5 in complex biological matrices?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) and selective ion monitoring (SIM) for m/z fragments specific to deuterated ethyl esters. Internal standards like Ethyl Decanoate-d4 improve quantification accuracy .
  • Validation : Calibrate using spiked matrices (e.g., plasma) to assess recovery rates (85–110%) and limit of detection (LOD < 0.1 ppm) .

Q. How can researchers ensure reproducibility in Ethyl Octanoate-d5 stability studies under varying pH conditions?

  • Methodology : Conduct accelerated degradation studies at pH 2–9 (buffered solutions) and 40°C. Analyze hydrolysis products (octanoic acid-d5 and ethanol-d5) via reverse-phase HPLC with UV detection (210 nm). Compare degradation kinetics using Arrhenius modeling .
  • Critical considerations : Oxygen exclusion and light protection to prevent oxidation/photodegradation .

Advanced Research Questions

Q. What strategies resolve discrepancies in 2H^2H-NMR data for Ethyl Octanoate-d5 due to isotopic scrambling?

  • Methodology : Perform 2D 1H^1H-2H^2H correlation spectroscopy (HMQC) to localize deuterium positions. Compare with computational simulations (DFT or MD) to identify scrambling pathways .
  • Validation : Cross-check with high-resolution MS/MS fragmentation patterns to confirm deuterium distribution .

Q. How can isotopic dilution affect kinetic isotope effect (KIE) measurements in enzyme-catalyzed hydrolysis of Ethyl Octanoate-d5?

  • Methodology : Use competitive assays with protiated and deuterated substrates. Measure kcat/KMk_{cat}/K_M ratios via LC-MS and apply the Northrop method to correct for non-competitive dilution effects .
  • Data contradiction : Address anomalous KIE values by verifying enzyme purity (SDS-PAGE) and excluding solvent isotope effects (e.g., D2O vs. H2O) .

Q. What statistical approaches are optimal for interpreting multivariate data from Ethyl Octanoate-d5 interaction studies with lipid bilayers?

  • Methodology : Apply principal component analysis (PCA) to DSC thermograms and molecular dynamics (MD) trajectories. Use ANOVA with post-hoc Bonferroni correction to compare phase transition temperatures across lipid compositions .
  • Pitfalls : Overfitting due to high dimensionality; validate models via leave-one-out cross-validation (LOOCV) .

Tables: Key Experimental Parameters

Parameter GC-MS Conditions NMR Settings
ColumnDB-WAX (30 m × 0.25 mm)600 MHz, CDCl3 solvent
Ionization ModeElectron Impact (70 eV)1H^1H: 0.5–3.0 ppm range
Detection Limit0.05 ppm13C^{13}C: 170–210 ppm (ester)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.